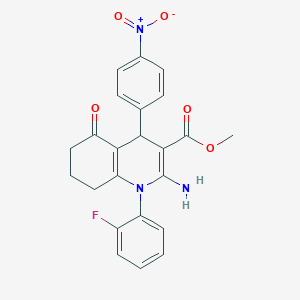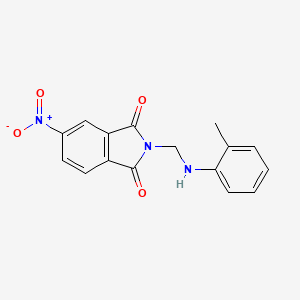![molecular formula C34H34N16O4 B11107232 Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11107232.png)
Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terephthalaldehyde core with two hydrazone linkages, each connected to a triazine ring substituted with nitroanilino and pyrrolidinyl groups.
準備方法
The synthesis of Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps:
Formation of Hydrazone Linkages: Terephthalaldehyde reacts with hydrazine derivatives to form hydrazone linkages.
Substitution on Triazine Rings: The triazine rings are then substituted with nitroanilino and pyrrolidinyl groups under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability.
化学反応の分析
Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The triazine rings can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions.
科学的研究の応用
Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Compared to other similar compounds, Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Terephthalaldehyde bis[(4-(1-azepanyl)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)hydrazone]
- Terephthalaldehyde bis[(4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)hydrazone]
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications.
特性
分子式 |
C34H34N16O4 |
|---|---|
分子量 |
730.7 g/mol |
IUPAC名 |
2-N-[(E)-[4-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C34H34N16O4/c51-49(52)27-13-9-25(10-14-27)37-29-39-31(43-33(41-29)47-17-1-2-18-47)45-35-21-23-5-7-24(8-6-23)22-36-46-32-40-30(42-34(44-32)48-19-3-4-20-48)38-26-11-15-28(16-12-26)50(53)54/h5-16,21-22H,1-4,17-20H2,(H2,37,39,41,43,45)(H2,38,40,42,44,46)/b35-21+,36-22+ |
InChIキー |
QIILWNRUGJDQNT-JTOYJDTJSA-N |
異性体SMILES |
C1CN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])N6CCCC6)NC7=CC=C(C=C7)[N+](=O)[O-] |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])N6CCCC6)NC7=CC=C(C=C7)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107156.png)
![(4E)-4-{[(furan-2-ylcarbonyl)oxy]imino}-2,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11107165.png)
![4-Tert-butyl-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107183.png)

![3-methyl-N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline](/img/structure/B11107202.png)

![N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11107211.png)
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11107212.png)
![2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11107214.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11107215.png)
![3-chloro-2-methyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11107216.png)
![2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11107221.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide](/img/structure/B11107245.png)
